molecular formula C15H15N5O4 B4056124 N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

Cat. No.: B4056124
M. Wt: 329.31 g/mol
InChI Key: JKHIMDOLVSIADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is a complex organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Scientific Research Applications

N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups, leading to a variety of benzoxadiazole derivatives .

Mechanism of Action

The mechanism of action of N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxadiazole core is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with a similar benzoxadiazole core.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of ethyl, methoxyphenyl, and nitro groups makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

7-N-ethyl-5-N-(2-methoxyphenyl)-4-nitro-2,1,3-benzoxadiazole-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-3-16-10-8-11(17-9-6-4-5-7-12(9)23-2)15(20(21)22)14-13(10)18-24-19-14/h4-8,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHIMDOLVSIADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
Reactant of Route 2
Reactant of Route 2
N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
Reactant of Route 3
Reactant of Route 3
N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
Reactant of Route 4
N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
Reactant of Route 5
N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
Reactant of Route 6
Reactant of Route 6
N4-Ethyl-N6-(2-methoxyphenyl)-7-nitro-2,1,3-benzoxadiazole-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.